molecular formula C8H16Cl2N2O B6607779 (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride CAS No. 2839128-82-2

(3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B6607779
CAS No.: 2839128-82-2
M. Wt: 227.13 g/mol
InChI Key: PUHZPCXSBKFYTI-RHJRFJOKSA-N
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Description

(3R,5R)-5-(Aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride, also known as (3R,5R)-AMPP, is an organic compound first synthesized by a team of Japanese researchers in 2017. It is a white crystalline solid which is soluble in water and ethanol. It has a molecular weight of 248.7 g/mol and a melting point of 155-157°C.

Scientific Research Applications

(3R,5R)-AMPP has been studied for its potential applications in scientific research. It has been used as a ligand in the preparation of polymeric nanoparticles for drug delivery. It has also been used to study the effects of polymeric nanoparticles on the pharmacokinetics and pharmacodynamics of drugs. Additionally, (3R,5R)-AMPP has been used to study the effects of nanoparticles on the immune system and to investigate the biocompatibility of polymeric nanoparticles.

Mechanism of Action

The mechanism of action of (3R,5R)-AMPP is not yet fully understood. However, it is believed that the compound acts as a ligand to bind to polymeric nanoparticles, allowing them to be taken up by cells and transported to the target site. It is thought that the compound may also interact with proteins and other molecules in the body, allowing for the release of drugs or other molecules from the nanoparticles.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,5R)-AMPP are not yet fully understood. However, studies have shown that the compound can increase the uptake of drugs and other molecules by cells and tissues, suggesting that it may have a role in drug delivery. Additionally, studies have shown that the compound can reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

The main advantages of using (3R,5R)-AMPP in laboratory experiments are its low cost and easy availability. Additionally, the compound is relatively stable and does not degrade easily. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, the compound has a relatively low solubility in water, making it difficult to work with in some experiments.

Future Directions

The future directions for (3R,5R)-AMPP research include further exploration of its potential applications in drug delivery, investigation of its effects on the immune system, and exploration of its potential as a therapeutic agent. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its mechanism of action. Research into the compound’s toxicity and solubility is also needed to improve its safety and usability in laboratory experiments. Finally, further studies into the compound’s potential applications in other areas, such as cancer therapy and tissue engineering, are needed to fully explore its potential.

Synthesis Methods

The synthesis of (3R,5R)-AMPP is achieved through a multi-step process. The first step is the synthesis of the key intermediate, N-methylpyrrolidin-3-ol. This is achieved through the reaction of propargyl alcohol and dimethylformamide in the presence of sodium hydride as a base. The second step is the conversion of the intermediate to (3R,5R)-AMPP by reacting it with hydrochloric acid in the presence of acetic anhydride as a catalyst.

Properties

IUPAC Name

(3R,5R)-5-(aminomethyl)-1-prop-2-ynylpyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-2-3-10-6-8(11)4-7(10)5-9;;/h1,7-8,11H,3-6,9H2;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHZPCXSBKFYTI-RHJRFJOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(CC1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C[C@@H](C[C@@H]1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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